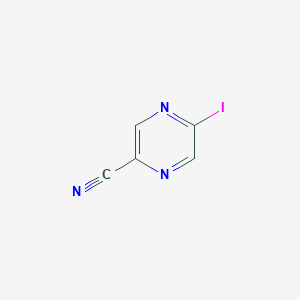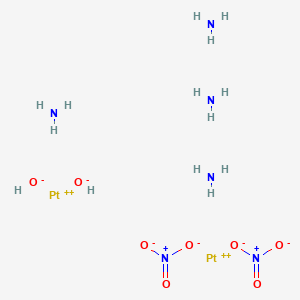
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is an organic compound with the molecular formula C9H14Br2O4. It is a derivative of 2,2-bis(bromomethyl)-1,3-propanediol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate typically involves the acetylation of 2,2-bis(bromomethyl)-1,3-propanediol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate using reducing agents like lithium aluminum hydride.
Hydrolysis: The acetate groups can be hydrolyzed to form 2,2-bis(bromomethyl)-1,3-propanediol in the presence of aqueous acids or bases.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: 2,2-bis(substituted methyl)propane-1,3-diyl diacetate.
Reduction Products: 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate.
Hydrolysis Products: 2,2-bis(bromomethyl)-1,3-propanediol.
Aplicaciones Científicas De Investigación
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The compound is utilized in the production of flame-retardant polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate involves its reactivity with nucleophiles and reducing agents. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The acetate groups can be hydrolyzed to release the corresponding diol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the acetate groups.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: The parent compound with hydroxyl groups instead of acetate groups.
1,3-Dibromo-2,2-dimethoxypropane: A similar compound with methoxy groups instead of acetate groups.
Pentaerythritol tetrabromide: A related compound with four bromine atoms and no acetate groups.
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Propiedades
Número CAS |
3492-43-1 |
|---|---|
Fórmula molecular |
C9H14Br2O4 |
Peso molecular |
346.01 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)-3-bromo-2-(bromomethyl)propyl] acetate |
InChI |
InChI=1S/C9H14Br2O4/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13/h3-6H2,1-2H3 |
Clave InChI |
PLGAJWJALIHQCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(COC(=O)C)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)


![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)



